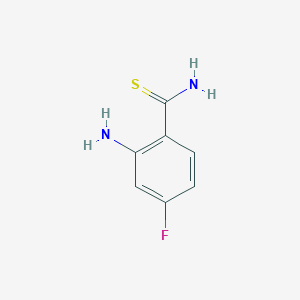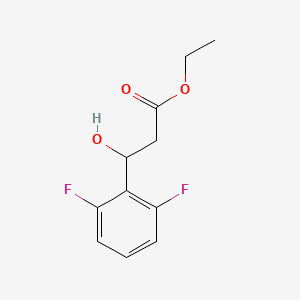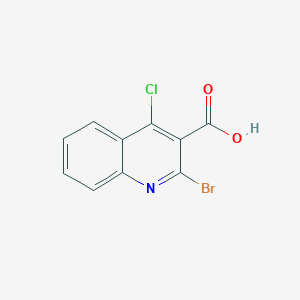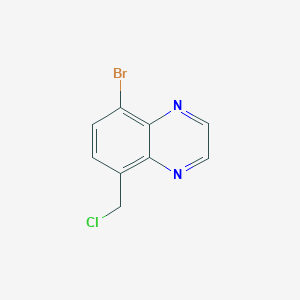
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of a tetrafluorophenyl group attached to an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through its reactive functional groups. The indene-dione structure allows it to participate in various chemical reactions, while the tetrafluorophenyl group enhances its stability and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluorothiophenol
Uniqueness
2-(2,3,5,6-Tetrafluorophenyl)-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-dione core with a tetrafluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in material science and pharmaceuticals.
Propriétés
Formule moléculaire |
C15H6F4O2 |
|---|---|
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetrafluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H6F4O2/c16-8-5-9(17)13(19)10(12(8)18)11-14(20)6-3-1-2-4-7(6)15(11)21/h1-5,11H |
Clé InChI |
CLRPLEIQXBXPKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C(=CC(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)



![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)



![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)

